molecular formula C17H19NO5 B11771951 Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate

Cat. No.: B11771951
M. Wt: 317.34 g/mol
InChI Key: WLWHNIVQYFFLOA-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate is a chemical compound with the molecular formula C17H19NO5 and a molecular weight of 317.34 g/mol . This compound is characterized by the presence of a furan ring, a phenyl group, and an amine group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate typically involves the reaction of furan-2-ylmethylamine with (1-phenyl-but-3-enyl) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting amine is then treated with oxalic acid to form the oxalate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-ylmethyl-(1-phenyl-but-3-enyl)-amine oxalate is unique due to its combination of a furan ring, a phenyl group, and an amine group, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in various fields of research .

Properties

Molecular Formula

C17H19NO5

Molecular Weight

317.34 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-phenylbut-3-en-1-amine;oxalic acid

InChI

InChI=1S/C15H17NO.C2H2O4/c1-2-7-15(13-8-4-3-5-9-13)16-12-14-10-6-11-17-14;3-1(4)2(5)6/h2-6,8-11,15-16H,1,7,12H2;(H,3,4)(H,5,6)

InChI Key

WLWHNIVQYFFLOA-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=CC=C1)NCC2=CC=CO2.C(=O)(C(=O)O)O

Origin of Product

United States

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